molecular formula C10H20N2O2 B7933573 (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide

(S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide

Cat. No.: B7933573
M. Wt: 200.28 g/mol
InChI Key: OXSRPZLJDFAKGH-UEJVZZJDSA-N
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Description

(S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features an amino group, a methoxy-substituted cyclohexyl ring, and a propionamide moiety, making it an interesting subject for research and development.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chiral center adds to its complexity and potential for enantioselective interactions .

Properties

IUPAC Name

(2S)-2-amino-N-(4-methoxycyclohexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)/t7-,8?,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSRPZLJDFAKGH-UEJVZZJDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC(CC1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCC(CC1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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